4,4'-Dichloro-3,3'-bipyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

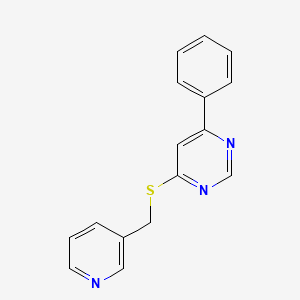

4,4'-Dichloro-3,3'-bipyridine, also known as 4,4'-DCB, is a heterocyclic compound with two pyridine rings, two chlorine atoms, and a central carbon atom. It is a colorless, water-soluble solid with a molecular weight of 198.99 g/mol. The compound has a variety of applications in the scientific research field, including the synthesis of other compounds, the study of biological processes, and the development of new drugs.

Scientific Research Applications

Redox Activity and Electrochromic Aptitude

4,4'-Dichloro-3,3'-bipyridine derivatives have been extensively used in various applications across different research disciplines. These derivatives are known for their redox activity and electrochromic aptitude. They form the building blocks for multifunctional chromic materials and compounds, exhibiting phenomena like various types of chromism. The derivatives have been acknowledged for their solvent-/medium- and environment-responsive characteristics (Papadakis, 2019).

Enhanced Chemical Reactivity in Coordination

The chemical reactivity of this compound changes significantly when coordinated with a [Ru]2+ center. This coordination makes the chlorine atoms susceptible to nucleophilic displacement, a contrast to its uncoordinated state. Studies on the nucleophilic substitution of the chlorine atom in [Ru(bipy)2{bipy-Cl}]2+ by OCH3− have been insightful for understanding these dynamics (Adamczak et al., 2019).

Application in Amyloid Fibril Formation Inhibition

The structure of 3,3′,5,5′-tetrachloro-2-iodo-4,4′-bipyridine has been proposed as a novel scaffold for designing transthyretin (TTR) fibrillogenesis inhibitors. Research in this area has led to the development of various chiral bipyridines, showing potential in inhibiting amyloid fibril formation in wild type and mutant variants of TTR (Dessì et al., 2020).

Charge Transfer Complexes

This compound is involved in forming charge transfer complexes with benzoquinone derivatives. These complexes exhibit interesting thermodynamic parameters and are investigated for their physical and chemical properties. The structural morphology of these molecules, studied through SEM and TEM, reveals their nanosize significance (Obaid et al., 2012).

Use in Coordination Polymers

The compound is employed in the field of coordination polymers (CPs), where it serves as a rigid N-donor compound. Its role in CPs has been crucial in understanding the effect of diverse ligating topology and the backbone of the ligands on the structures and functions of CPs (Adarsh & Dastidar, 2012).

Catalytic Activity in Carbon Dioxide Reduction

Different Re(bipy)(CO)(3)Cl complexes, including derivatives of this compound, have been studied for their catalytic activity in the reduction of carbon dioxide to carbon monoxide. These studies highlight the potential of these complexes in environmental applications (Smieja & Kubiak, 2010).

Safety and Hazards

The safety information for 4,4’-Dichloro-3,3’-bipyridine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It’s important to handle this compound with care, avoid dust formation, and not get it in eyes, on skin, or on clothing .

properties

IUPAC Name |

4-chloro-3-(4-chloropyridin-3-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-1-3-13-5-7(9)8-6-14-4-2-10(8)12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAQFXNDAZYAPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C2=C(C=CN=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride](/img/structure/B2487762.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2487763.png)

![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)

![2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2487774.png)

![(1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

![6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2487779.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2487780.png)

![1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2487783.png)